4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
This compound is also known as Fluridone . It has a molecular weight of 329.3158 and its IUPAC Standard InChI is InChI=1S/C19H14F3NO/c1-23-11-16 (13-6-3-2-4-7-13)18 (24)17 (12-23)14-8-5-9-15 (10-14)19 (20,21)22/h2-12H,1H3 . It’s used in various applications including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Scientific Research Applications
Antitumor Activity
- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including those related to 4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, have shown promise in antitumor activity. A study by Maftei et al. (2016) discusses the synthesis and structural characterization of such compounds, noting their potential medical applications in cancer treatment. These derivatives exhibited significant in vitro anti-cancer activity in a range of cell lines, with some compounds showing potent efficacy (Maftei et al., 2016).
Antimicrobial Properties
- Research by Bayrak et al. (2009) and Hu et al. (2005) on compounds containing 1,2,4-oxadiazole, similar to this compound, highlighted their antimicrobial properties. These studies synthesized new derivatives and evaluated their antimicrobial activities, showing that many of these compounds exhibited good or moderate antimicrobial effectiveness (Bayrak et al., 2009); (Hu et al., 2005).
Electronic and Luminescent Properties
- Shih et al. (2015) explored the electronic and luminescent properties of m-terphenyl oxadiazole derivatives, akin to this compound. They found that these compounds exhibited high electron mobilities and were effective in various phosphorescent organic light-emitting diodes (OLEDs), indicating potential applications in electronic devices (Shih et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(20-21-13)9-4-6-18-7-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIYXNBACPKJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326657 |
Source
|
Record name | 3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-45-9 |
Source
|
Record name | 3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601326657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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